molecular formula C14H20ClN3O2 B1480130 Tert-butyl (1-(2-chloropyridin-4-yl)pyrrolidin-3-yl)carbamate CAS No. 1289059-12-6

Tert-butyl (1-(2-chloropyridin-4-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B1480130
CAS No.: 1289059-12-6
M. Wt: 297.78 g/mol
InChI Key: PXBJVFMKATVSFR-UHFFFAOYSA-N
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Description

Tert-Butyl (2-chloropyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H13ClN2O2 . It has an average mass of 228.675 Da and a monoisotopic mass of 228.066559 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group attached to a tert-butyl group and a 2-chloropyridin-4-yl group .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 282.2±25.0 °C at 760 mmHg, and a melting point of 173-175ºC . It also has a flash point of 124.5±23.2 °C .

Scientific Research Applications

Chiral Synthesis and Heterocycles

Applications of tert-butanesulfinamide in N-heterocycle Synthesis : Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized in asymmetric synthesis of amines and their derivatives, including N-heterocycles like piperidines, pyrrolidines, and azetidines. These compounds are fundamental in creating structurally diverse molecules that are key to natural products and therapeutic agents, suggesting a potential application area for similar tert-butyl carbamate compounds in stereoselective synthesis (R. Philip et al., 2020).

Environmental Chemistry and Biodegradation

Decomposition of Methyl Tert-Butyl Ether (MTBE) : Research into the decomposition of MTBE, a gasoline additive, using cold plasma reactors indicates a broader interest in the environmental fate and degradation mechanisms of tert-butyl compounds. This area could encompass the study of related tert-butyl carbamates, focusing on their environmental breakdown and potential impact (L. Hsieh et al., 2011).

Drug Discovery and Biological Activity

Pyrrolidine in Drug Discovery : The pyrrolidine scaffold, part of the broader chemical class to which the tert-butyl carbamate compound belongs, is highlighted for its versatility in medicinal chemistry. Compounds featuring pyrrolidine rings are explored for various biological activities, offering a template for designing new biologically active compounds, potentially including variations of the tert-butyl carbamate for therapeutic purposes (Giovanna Li Petri et al., 2021).

Adsorption and Environmental Remediation

Adsorption Studies of MTBE : Given the environmental persistence of MTBE, studies focusing on its adsorption and removal from water shed light on methods for mitigating water pollution by similar organic compounds. This research can guide the development of technologies for the environmental management of tert-butyl carbamate compounds (M. Vakili et al., 2017).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact with skin or eyes, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Properties

IUPAC Name

tert-butyl N-[1-(2-chloropyridin-4-yl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)17-10-5-7-18(9-10)11-4-6-16-12(15)8-11/h4,6,8,10H,5,7,9H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBJVFMKATVSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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